![molecular formula C19H25BrN2O2 B12460286 N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12460286.png)
N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzyl group and a cyclohexenyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3-bromobenzylamine: This can be achieved by brominating benzylamine using bromine in the presence of a suitable solvent.
Formation of cyclohexenyl ethylamine: This involves the reaction of cyclohexene with ethylamine under specific conditions.
Coupling Reaction: The final step involves coupling 3-bromobenzylamine with cyclohexenyl ethylamine in the presence of butanediamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may interact with enzymes or receptors, leading to modulation of biological activities. The cyclohexenyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
- N-(3-fluorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
- N-(3-methylbenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
Uniqueness
N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C19H25BrN2O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]butanediamide |
InChI |
InChI=1S/C19H25BrN2O2/c20-17-8-4-7-16(13-17)14-22-19(24)10-9-18(23)21-12-11-15-5-2-1-3-6-15/h4-5,7-8,13H,1-3,6,9-12,14H2,(H,21,23)(H,22,24) |
InChI Key |
MYRTUFGDHJLADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC(=O)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


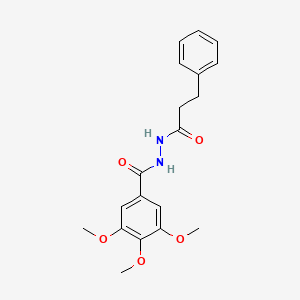
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
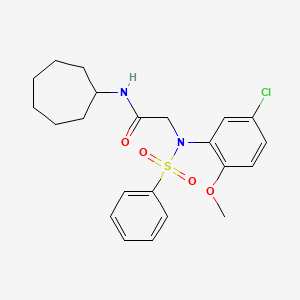
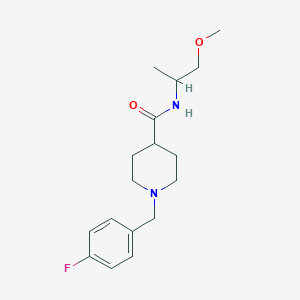
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)
![5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
![N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12460242.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
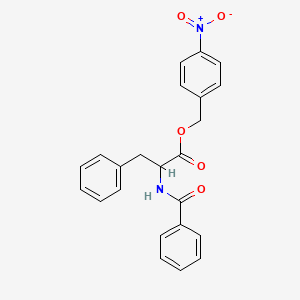
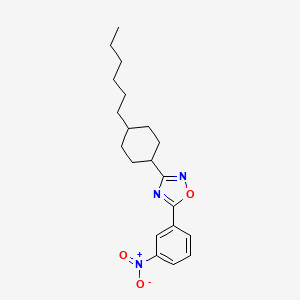

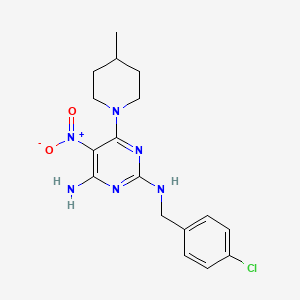
![N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide](/img/structure/B12460270.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12460280.png)
